molecular formula C18H17ClN2O4S B2790090 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine CAS No. 630084-22-9

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine

Cat. No.: B2790090
CAS No.: 630084-22-9
M. Wt: 392.85
InChI Key: CSFYAJKOHJRVPY-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl group, and an oxazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and chlorophenyl derivatives. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the oxazol-5-amine ring.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

  • Industry: Application in the production of materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride: Used as a protease inhibitor.

  • 4-Methylbenzenesulfonyl chloride: Employed in the synthesis of sulfonamides.

  • p-Toluenesulfonyl chloride:

Uniqueness: 4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-24-12-11-20-17-18(26(22,23)15-5-3-2-4-6-15)21-16(25-17)13-7-9-14(19)10-8-13/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFYAJKOHJRVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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